

Deruxtecan-d2 chemical structure and properties

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Compound of Interest

Compound Name: Deruxtecan-d2

Cat. No.: B12399998

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Deruxtecan-d2**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan-d2 is the deuterium-labeled analogue of Deruxtecan, a pivotal component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Deruxtecan itself is a potent topoisomerase I inhibitor linked to a monoclonal antibody via a cleavable linker. The incorporation of deuterium atoms in **Deruxtecan-d2** makes it a valuable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the non-labeled therapeutic agent. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Deruxtecan-d2**.

Chemical Structure and Properties

Deruxtecan-d2 is a complex molecule comprising a cytotoxic payload derived from exatecan, a linker containing a maleimide group for conjugation, and a peptide sequence. The deuterium labeling is specifically located on the methyl group of the terminal glycine residue.

Chemical Name: Glycinamide, N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[[2-[[[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]amino]-2-oxoethoxy-1,1-d2]methyl]-[1]

Physicochemical Properties

The physicochemical properties of **Deruxtecan-d2** are virtually identical to those of Deruxtecan due to the negligible impact of deuterium substitution on these characteristics.

Property	Value	Source
Molecular Formula	C ₅₂ H ₅₄ D ₂ FN ₉ O ₁₃	[1]
Molar Mass	1036.07 g/mol	[1]
Solubility (Deruxtecan)	DMSO: 262 mg/mL (253.37 mM)	[2]
Calculated logP (Deruxtecan)	-0.4	[3]

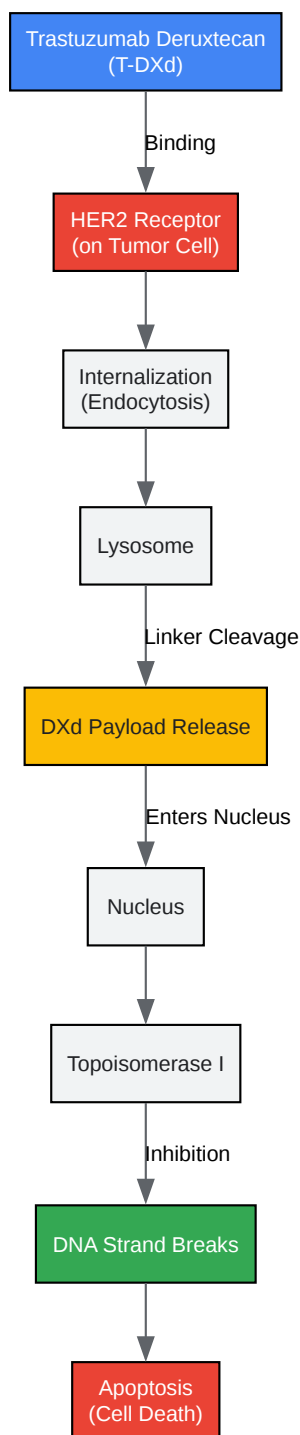
Mechanism of Action of the Active Payload (DXd)

Deruxtecan is the payload-linker portion of Trastuzumab Deruxtecan (T-DXd), an antibody-drug conjugate. The therapeutic action is mediated by the released cytotoxic payload, DXd, a derivative of exatecan.

The mechanism of action for T-DXd is as follows:

- **Targeting:** The trastuzumab antibody component of T-DXd binds to the HER2 receptor on the surface of tumor cells.
- **Internalization:** The T-DXd-HER2 complex is internalized by the cell.
- **Payload Release:** Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active payload, DXd.
- **Topoisomerase I Inhibition:** DXd, being membrane-permeable, can then enter the nucleus. It acts as a topoisomerase I inhibitor, trapping the enzyme-DNA complex. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).

Mechanism of Action of Trastuzumab Deruxtecan

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Mechanism of Action of Trastuzumab Deruxtecan.

Experimental Protocols

Synthesis of Deruxtecan

The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan payload and the linker, followed by their conjugation.

Protocol Outline:

- **Synthesis of the Exatecan Precursor:** The synthesis starts with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation to yield an aniline intermediate. A Heck coupling reaction followed by hydrogenation is then performed.
- **Synthesis of the Linker Intermediate:** A multi-kilogram scale synthesis for the advanced linker intermediate has been developed to facilitate the isolation of Deruxtecan in crystalline form.
- **Coupling of Exatecan and Linker:** The exatecan and the linker intermediate are coupled under peptide coupling conditions using EDCI and HOBt·H₂O at room temperature. The resulting intermediate is purified by treatment with activated carbon and MgSO₄, followed by crystallization.
- **Final Steps:** The Fmoc protecting group is removed from the coupled intermediate using DBU in THF. The resulting amine is then reacted with 6-maleimidocaproic acid to generate Deruxtecan. The final product is purified by precipitation.

Characterization of Trastuzumab Deruxtecan by Mass Spectrometry

The characterization of the intact ADC, Trastuzumab Deruxtecan, is crucial to determine properties like the drug-to-antibody ratio (DAR).

Sample Preparation for Native Intact Mass Analysis:

- Commercially available Trastuzumab Deruxtecan is dissolved in ultrapure water (ddH₂O).
- The sample is desalted using a 10k cut-off filter.
- The final concentration is adjusted to 2 mg/mL in ddH₂O.

Sample Preparation for Reduced Chains Analysis:

- Trastuzumab Deruxtecan is diluted to 1 mg/mL using a denaturing buffer (e.g., 7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3).
- The disulfide bonds are reduced by adding a reducing agent such as DTT (dithiothreitol).

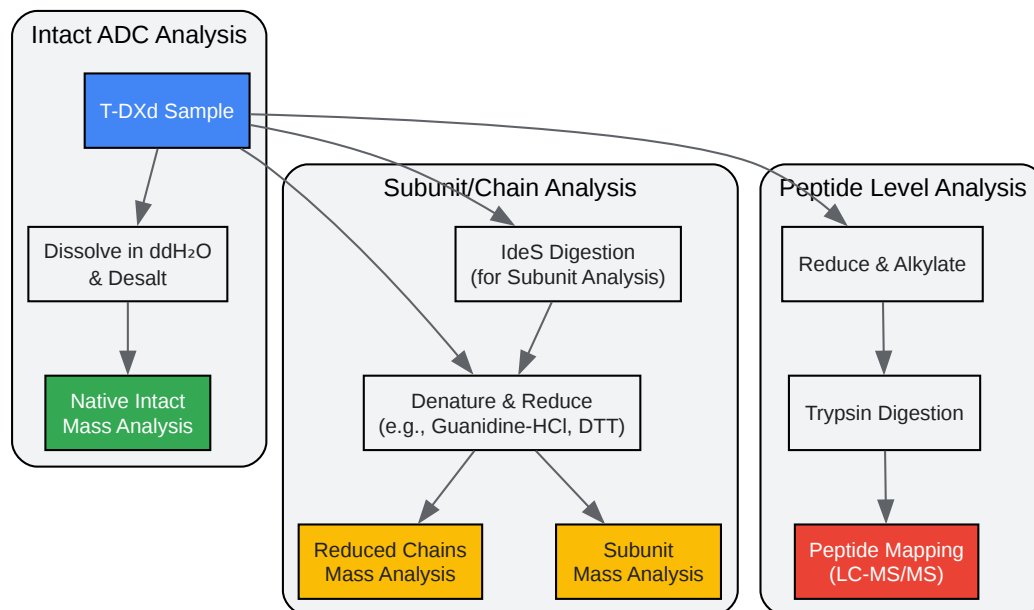
Sample Preparation for Subunit Analysis:

- Trastuzumab Deruxtecan is diluted to 0.5 mg/mL in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.9).
- The antibody is digested with an enzyme like IdeS (Immunoglobulin G-degrading enzyme of *Streptococcus pyogenes*) to separate the Fc and Fab fragments.
- The subunits are then reduced with DTT.

Sample Preparation for Peptide Mapping:

- Trastuzumab Deruxtecan is diluted to 1 mg/mL in a denaturing buffer.
- The sample is reduced and then alkylated to prevent the reformation of disulfide bonds.
- A buffer exchange to a suitable digestion buffer (e.g., 50mM Tris-HCl) is performed.
- The protein is digested into smaller peptides using an enzyme such as trypsin.

Workflow for Mass Spectrometry Characterization of T-DXd

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Mass Spectrometry Characterization Workflow.

Conclusion

Deruxtecan-d2 serves as an essential analytical tool for the development and understanding of Trastuzumab Deruxtecan. Its synthesis and the characterization of the corresponding ADC involve complex chemical and analytical procedures. The methodologies outlined in this guide provide a foundational understanding for researchers and scientists in the field of targeted cancer therapeutics. The detailed protocols for mass spectrometric analysis are particularly crucial for ensuring the quality and consistency of this important antibody-drug conjugate.

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